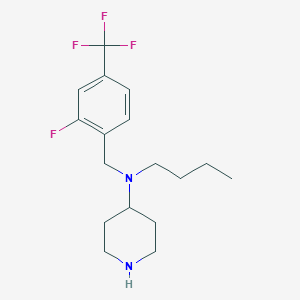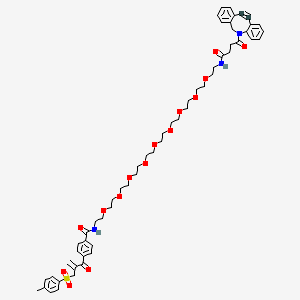
Active-Mono-Sulfone-PEG9-DBCO
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Active-Mono-Sulfone-PEG9-DBCO is a compound that serves as a polyethylene glycol (PEG) linker with a sulfone group and a dibenzocyclooctyne (DBCO) group. The sulfone group can be conjugated with thiol groups of proteins, while the DBCO group can undergo copper-free Click Chemistry reactions with azides. The hydrophilic PEG9 chain increases the water solubility of the compound in aqueous media .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Active-Mono-Sulfone-PEG9-DBCO is synthesized through a series of chemical reactions that involve the conjugation of PEG with sulfone and DBCO groups. The synthetic route typically involves the following steps:
PEGylation: The PEG chain is activated and conjugated with a sulfone group.
DBCO Conjugation: The activated PEG-sulfone is then reacted with a DBCO group under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing techniques such as chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Active-Mono-Sulfone-PEG9-DBCO undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfone group can react with thiol groups of proteins.
Click Chemistry Reactions: The DBCO group can undergo copper-free Click Chemistry reactions with azides.
Common Reagents and Conditions
Thiol Reagents: Used for conjugation with the sulfone group.
Azides: Used for Click Chemistry reactions with the DBCO group.
Reaction Conditions: Typically carried out in aqueous media at room temperature to maintain the stability of the compound
Major Products Formed
Protein Conjugates: Formed through the reaction of the sulfone group with thiol groups of proteins.
Azide Conjugates: Formed through Click Chemistry reactions with azides.
Aplicaciones Científicas De Investigación
Active-Mono-Sulfone-PEG9-DBCO has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Employed in the conjugation of proteins and other biomolecules.
Medicine: Utilized in drug delivery systems and the development of targeted therapies.
Industry: Applied in the production of advanced materials and nanotechnology
Mecanismo De Acción
The mechanism of action of Active-Mono-Sulfone-PEG9-DBCO involves:
Conjugation with Thiol Groups: The sulfone group reacts with thiol groups of proteins, forming stable conjugates.
Click Chemistry Reactions: The DBCO group undergoes copper-free Click Chemistry reactions with azides, facilitating the formation of bioconjugates.
Molecular Targets and Pathways: The compound targets thiol groups and azides, enabling specific and efficient conjugation in various biological and chemical systems
Comparación Con Compuestos Similares
Active-Mono-Sulfone-PEG9-DBCO is unique due to its combination of a sulfone group and a DBCO group, along with a hydrophilic PEG9 chain. Similar compounds include:
Bis-sulfone-PEG4-DBCO: Contains two sulfone groups and a shorter PEG chain.
DBCO-PEG9-DBCO: Contains two DBCO groups and a PEG9 chain.
These similar compounds differ in their functional groups and PEG chain lengths, which affect their solubility, reactivity, and applications.
Propiedades
Fórmula molecular |
C57H71N3O15S |
|---|---|
Peso molecular |
1070.2 g/mol |
Nombre IUPAC |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-[2-[(4-methylphenyl)sulfonylmethyl]prop-2-enoyl]benzamide |
InChI |
InChI=1S/C57H71N3O15S/c1-45-11-19-52(20-12-45)76(65,66)44-46(2)56(63)49-15-17-50(18-16-49)57(64)59-24-26-68-28-30-70-32-34-72-36-38-74-40-42-75-41-39-73-37-35-71-33-31-69-29-27-67-25-23-58-54(61)21-22-55(62)60-43-51-9-4-3-7-47(51)13-14-48-8-5-6-10-53(48)60/h3-12,15-20H,2,21-44H2,1H3,(H,58,61)(H,59,64) |
Clave InChI |
CQLPCCISADRCHR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)CC(=C)C(=O)C2=CC=C(C=C2)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


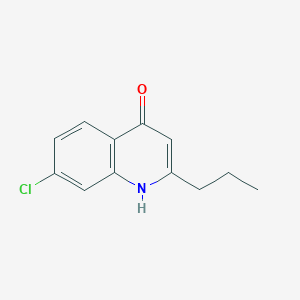
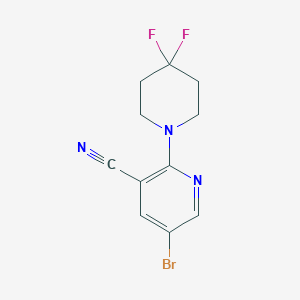
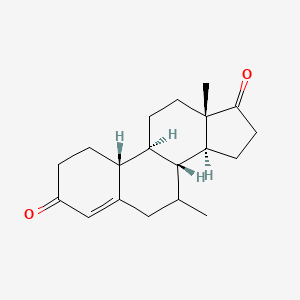
![8,19-Dihydroxy-14,26-diimino-7,18-di(tricosan-12-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1,3,5(25),8,10,12,15,19,21,23-decaene-6,17-dione;17,19-dihydroxy-11,26-diimino-7,18-di(tricosan-12-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1,3,5(25),9,12,14,16,19,21,23-decaene-6,8-dione](/img/structure/B13716853.png)



![3-Amino-5-[3-(1H-1,2,4-triazol-1-yl)phenyl]pyrazole](/img/structure/B13716876.png)

![N-Ethyl-4-fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13716887.png)
![2-Amino-5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13716894.png)
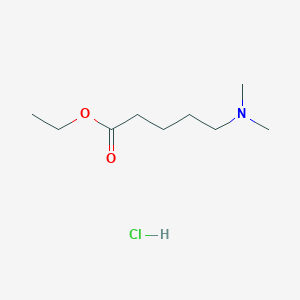
![7-Boc-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-boronic Acid Pinacol Ester](/img/structure/B13716906.png)
